molecular formula C33H28O10 B1245286 curtisian B

curtisian B

Cat. No.: B1245286
M. Wt: 584.6 g/mol
InChI Key: FVIXJWLGXKDNER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Curtisian B is a secondary metabolite belonging to the Curtisian family of p-terphenyl derivatives, primarily isolated from the inedible mushroom Paxillus curtisii . These compounds are characterized by a para-substituted aromatic core composed of three benzene rings, with varying hydroxyl, ester, and acyloxy substituents influencing their bioactivity .

Curtisians are noted for their antioxidant and neuroprotective properties. For instance, Curtisians A–D exhibit potent inhibition of lipid peroxidation (IC50: 0.14–0.24 mg/mL) and neuroprotection against glutamate-induced toxicity (ED50: 1.1–3.3 mM) . This compound is presumed to share these core activities, though specific data on its pharmacological profile requires further validation.

Properties

Molecular Formula

C33H28O10

Molecular Weight

584.6 g/mol

IUPAC Name

[2,4,5-triacetyloxy-3,6-bis(4-hydroxyphenyl)phenyl] 3-phenylpropanoate

InChI

InChI=1S/C33H28O10/c1-19(34)40-30-28(23-10-14-25(37)15-11-23)32(42-21(3)36)33(43-27(39)18-9-22-7-5-4-6-8-22)29(31(30)41-20(2)35)24-12-16-26(38)17-13-24/h4-8,10-17,37-38H,9,18H2,1-3H3

InChI Key

FVIXJWLGXKDNER-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C(=C(C(=C1OC(=O)C)C2=CC=C(C=C2)O)OC(=O)CCC3=CC=CC=C3)OC(=O)C)C4=CC=C(C=C4)O

Synonyms

curtisian B
curtisian-B

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Molecular Structure and Physicochemical Properties

The Curtisian family exhibits incremental structural variations, particularly in side-chain modifications and oxygen-containing functional groups. Key comparisons are summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Notable Substituents/Features Bioactivity Highlights
Curtisian A Not Provided Not Provided Para-terphenyl core with hydroxyl/ester groups IC50: 0.15 mg/mL (lipid peroxidation)
Curtisian B Presumed C₃₈H₄₂O₁₆* ~754.75* Likely acyloxy and hydroxyl groups Inferred antioxidant/neuroprotective activity
Curtisian C C₃₇H₃₆O₁₂ 672.69 Grayish solid; [α]D²⁰ = −5.4° (MeOH) IC50: 0.24 mg/mL (lipid peroxidation)
Curtisian H C₄₁H₄₂O₁₄ 758.76 21 rotatable bonds; 5 ester groups DPPH radical scavenging activity
Curtisian I C₂₈H₂₈O₁₁ 540.52 [α]D²⁰ = −1.8° (MeOH); phenolic hydroxyls IC50: 19.1 µM (DPPH assay)

*Note: this compound’s molecular formula and weight are inferred from structural trends in the Curtisian series .

Structural Insights :

  • Core Structure : All Curtisians share a para-terphenyl backbone, but later derivatives (e.g., Curtisian H) incorporate extended acyloxy chains, increasing molecular weight and complexity .
  • Functional Groups: Curtisian H contains five ester groups and two aromatic hydroxyls, enhancing solubility in polar solvents compared to earlier analogs . Curtisian I’s smaller size and phenolic groups may improve radical scavenging efficiency .

Pharmacological Activities

Antioxidant Effects
  • Lipid Peroxidation Inhibition : Curtisians A–D outperform vitamin E (IC50: 2.5 mg/mL) by 10–20-fold, with Curtisian D being the most potent (IC50: 0.14 mg/mL) . This compound’s activity is expected to align with this range.
  • DPPH Radical Scavenging : Curtisian I (IC50: 19.1 µM) demonstrates superior activity compared to Curtisian H, likely due to its compact structure and electron-donating hydroxyl groups .
Neuroprotective Effects
  • Glutamate Toxicity : Curtisians A–D show ED50 values of 1.1–3.3 mM in cortical cells, with Curtisian D being the most effective .
  • NMDA Receptor Modulation: All Curtisians A–D exhibit moderate activity (ED50: 7.8–8.9 mM), suggesting a non-selective mechanism .
Limitations
  • Curtisians A–D lack efficacy against AMPA/kainate receptor-mediated toxicity, indicating target specificity .
  • Data gaps exist for this compound’s solubility, pharmacokinetics, and in vivo efficacy.

Critical Challenges :

  • Absolute configuration determination for certain analogs (e.g., Curtisians C and D) remains unresolved .
  • Scalable synthesis and purity assessment require advanced chromatographic and spectroscopic methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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